molecular formula C12H12BrN3S B2633272 (E)-N'-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide CAS No. 324779-15-9

(E)-N'-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide

Cat. No. B2633272
CAS RN: 324779-15-9
M. Wt: 310.21
InChI Key: GABPPHKVFPSMLP-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide, commonly known as BPTF inhibitor, is a chemical compound used in scientific research for its ability to inhibit the bromodomain and PHD finger-containing transcription factor (BPTF). BPTF is a protein that plays a crucial role in gene expression and chromatin remodeling, making it a potential target for cancer therapy.

Scientific Research Applications

Photodynamic Therapy and Photosensitizing Properties

(E)-N'-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide and its derivatives exhibit notable photophysical and photochemical properties that make them potential candidates for use in photodynamic therapy (PDT) for cancer treatment. These compounds show good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in PDT (Pişkin et al., 2020).

Molecular Structure and Crystallography

The molecular structure of such compounds, including the twist angles between various molecular planes, has been studied, revealing significant structural details that can be crucial for understanding their interaction with other molecules or in forming larger molecular assemblies (El‐Hiti et al., 2018).

Multi-stimuli Responsive Materials

These compounds can be engineered into novel structures with multi-stimuli responsive properties, making them suitable for applications like security inks. For instance, certain derivatives exhibit morphology-dependent fluorochromism, showing reversible changes in color under mechanical force or pH changes, a feature that can be utilized in the development of advanced materials (Lu & Xia, 2016).

Corrosion Inhibition

Derivatives of (E)-N'-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide have been studied for their effectiveness as corrosion inhibitors. Theoretical models like Density Functional Theory (DFT) and Monte Carlo simulation are used to predict their interaction with metal surfaces and their efficacy in protecting materials from corrosion, which has practical applications in material science and engineering (Obot et al., 2016).

properties

IUPAC Name

N'-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3S/c1-16(2)8-14-12-15-11(7-17-12)9-3-5-10(13)6-4-9/h3-8H,1-2H3/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABPPHKVFPSMLP-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC(=CS1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC(=CS1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(4-(4-bromophenyl)thiazol-2-yl)-N,N-dimethylformimidamide

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